molecular formula C65H96N18O17 B12297888 Pentasarcosyl angiotensin II

Pentasarcosyl angiotensin II

Cat. No.: B12297888
M. Wt: 1401.6 g/mol
InChI Key: RUJSSFKRUJOWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentasarcosyl angiotensin II is a synthetic derivative of angiotensin II, a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance in the body. This compound is designed to mimic the physiological effects of natural angiotensin II but with enhanced stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentasarcosyl angiotensin II involves the stepwise assembly of its peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the precise addition of amino acids in a controlled environment. The process typically begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is often used to obtain the compound in a stable, dry form suitable for storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Pentasarcosyl angiotensin II undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentasarcosyl angiotensin II has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in studies investigating the renin-angiotensin system and its role in physiological processes.

    Medicine: Explored for its potential therapeutic effects in managing hypertension and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Pentasarcosyl angiotensin II exerts its effects by binding to angiotensin II receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates G-protein-coupled receptor signaling pathways, leading to the phosphorylation of myosin and subsequent smooth muscle contraction. The result is vasoconstriction, which increases blood pressure. Additionally, the compound influences aldosterone secretion, promoting sodium and water retention .

Comparison with Similar Compounds

Similar Compounds

  • Losartan
  • Valsartan
  • Irbesartan
  • Telmisartan
  • Candesartan
  • Olmesartan

Uniqueness

Pentasarcosyl angiotensin II is unique due to its enhanced stability and efficacy compared to natural angiotensin II. Unlike traditional angiotensin II receptor blockers (ARBs) that inhibit the receptor, this compound mimics the natural hormone’s effects, providing a more direct approach to modulating the renin-angiotensin system .

Properties

Molecular Formula

C65H96N18O17

Molecular Weight

1401.6 g/mol

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-[2-(methylamino)acetyl]amino]-5-(methylamino)-2,3-bis[2-(methylamino)acetyl]-4-oxo-3-phenylpentanoic acid

InChI

InChI=1S/C65H96N18O17/c1-10-37(4)54(81-57(94)43(26-38-20-22-41(84)23-21-38)78-58(95)53(36(2)3)80-55(92)42(18-14-24-74-63(66)67)77-56(93)44(28-52(90)91)76-50(88)33-71-8)59(96)79-45(27-40-29-73-35-75-40)60(97)82-25-15-19-46(82)61(98)83(51(89)34-72-9)65(62(99)100,49(87)32-70-7)64(47(85)30-68-5,48(86)31-69-6)39-16-12-11-13-17-39/h11-13,16-17,20-23,29,35-37,40,42-46,53-54,68-72,84H,10,14-15,18-19,24-28,30-34H2,1-9H3,(H,76,88)(H,77,93)(H,78,95)(H,79,96)(H,80,92)(H,81,94)(H,90,91)(H,99,100)(H4,66,67,74)

InChI Key

RUJSSFKRUJOWMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)N2CCCC2C(=O)N(C(=O)CNC)C(C(=O)CNC)(C(=O)O)C(C3=CC=CC=C3)(C(=O)CNC)C(=O)CNC)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CNC

Origin of Product

United States

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